![molecular formula C14H16N2O B7540124 N-[4-(2-cyanopropan-2-yl)phenyl]cyclopropanecarboxamide](/img/structure/B7540124.png)
N-[4-(2-cyanopropan-2-yl)phenyl]cyclopropanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(2-cyanopropan-2-yl)phenyl]cyclopropanecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known by the name 'CCT251545' and is a potent inhibitor of the protein kinase PAK4.
作用機序
N-[4-(2-cyanopropan-2-yl)phenyl]cyclopropanecarboxamide is a potent inhibitor of the protein kinase PAK4. PAK4 is a serine/threonine kinase that plays a critical role in various cellular processes such as cell proliferation, migration, and survival. By inhibiting PAK4, N-[4-(2-cyanopropan-2-yl)phenyl]cyclopropanecarboxamide disrupts these cellular processes and leads to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
N-[4-(2-cyanopropan-2-yl)phenyl]cyclopropanecarboxamide has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells by activating the caspase pathway. Additionally, N-[4-(2-cyanopropan-2-yl)phenyl]cyclopropanecarboxamide has also been found to inhibit the migration and invasion of cancer cells by targeting the Rho GTPase pathway.
実験室実験の利点と制限
N-[4-(2-cyanopropan-2-yl)phenyl]cyclopropanecarboxamide has several advantages for lab experiments. It is a potent inhibitor of PAK4 and has been shown to have significant anti-cancer activity in various cancer cell lines. Additionally, N-[4-(2-cyanopropan-2-yl)phenyl]cyclopropanecarboxamide is relatively easy to synthesize and can be obtained in a pure form through simple purification techniques such as column chromatography or recrystallization.
However, there are also limitations for lab experiments involving N-[4-(2-cyanopropan-2-yl)phenyl]cyclopropanecarboxamide. It is a relatively new compound and its long-term effects on human health are not yet fully understood. Additionally, N-[4-(2-cyanopropan-2-yl)phenyl]cyclopropanecarboxamide has been found to be highly toxic to normal cells at high concentrations, which may limit its therapeutic potential.
将来の方向性
There are several future directions for research on N-[4-(2-cyanopropan-2-yl)phenyl]cyclopropanecarboxamide. One potential direction is to study its potential applications in combination therapy with other anti-cancer drugs. Another direction is to investigate its potential applications in other neurological disorders such as Huntington's disease and multiple sclerosis. Additionally, further research is needed to understand the long-term effects of N-[4-(2-cyanopropan-2-yl)phenyl]cyclopropanecarboxamide on human health and to develop safer and more effective derivatives of this compound.
合成法
The synthesis of N-[4-(2-cyanopropan-2-yl)phenyl]cyclopropanecarboxamide involves the reaction of 4-bromo-2-cyanobenzyl bromide with cyclopropanecarboxamide in the presence of a base such as potassium carbonate or sodium hydride. The reaction takes place in a solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures. The resulting product is then purified by column chromatography or recrystallization to obtain a pure form of N-[4-(2-cyanopropan-2-yl)phenyl]cyclopropanecarboxamide.
科学的研究の応用
N-[4-(2-cyanopropan-2-yl)phenyl]cyclopropanecarboxamide has been extensively studied for its potential applications in cancer research. It has been found to inhibit the growth and proliferation of cancer cells by targeting the protein kinase PAK4, which is known to play a critical role in the development and progression of cancer. Additionally, N-[4-(2-cyanopropan-2-yl)phenyl]cyclopropanecarboxamide has also been studied for its potential applications in neurological disorders such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
N-[4-(2-cyanopropan-2-yl)phenyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-14(2,9-15)11-5-7-12(8-6-11)16-13(17)10-3-4-10/h5-8,10H,3-4H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEUMZPYJHLCBIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)C1=CC=C(C=C1)NC(=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(2-cyanopropan-2-yl)phenyl]cyclopropanecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

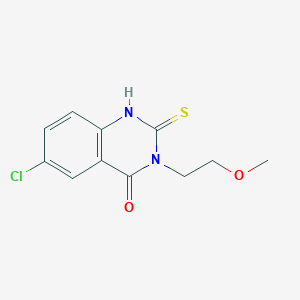
![(2,4-Dichlorophenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone](/img/structure/B7540052.png)
![N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]benzenesulfonamide](/img/structure/B7540059.png)
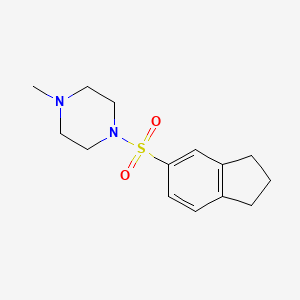
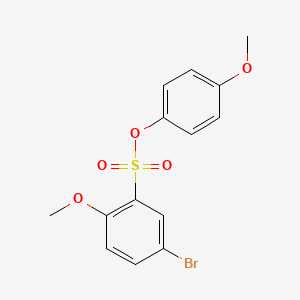
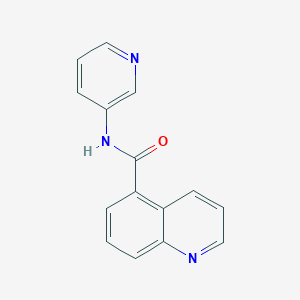
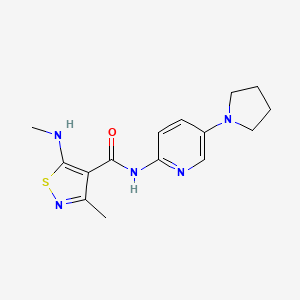
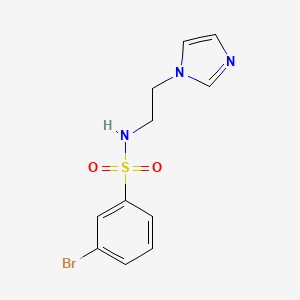
![[4-(1-Benzyl-2,5-dimethylpyrrole-3-carbonyl)piperazin-1-yl]-cyclopropylmethanone](/img/structure/B7540091.png)
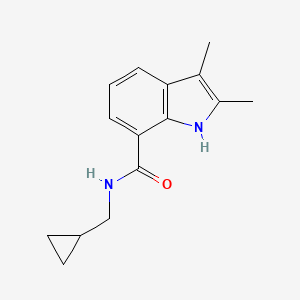
![3-methyl-N-[(8-methylimidazo[1,2-a]pyridin-2-yl)methyl]benzenesulfonamide](/img/structure/B7540111.png)
![Cyclopropyl-[4-(1,3,5-trimethylpyrazole-4-carbonyl)piperazin-1-yl]methanone](/img/structure/B7540117.png)
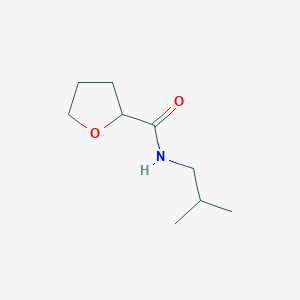
![N-[(2,4-dimethylphenyl)methyl]-N,1-dimethyl-6-oxo-4,5-dihydropyridazine-3-carboxamide](/img/structure/B7540141.png)